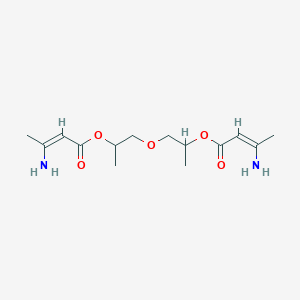

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate

Beschreibung

Eigenschaften

CAS-Nummer |

67252-64-6 |

|---|---|

Molekularformel |

C14H24N2O5 |

Molekulargewicht |

300.35 g/mol |

IUPAC-Name |

1-[2-[(Z)-3-aminobut-2-enoyl]oxypropoxy]propan-2-yl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C14H24N2O5/c1-9(15)5-13(17)20-11(3)7-19-8-12(4)21-14(18)6-10(2)16/h5-6,11-12H,7-8,15-16H2,1-4H3/b9-5-,10-6- |

InChI-Schlüssel |

URTZJWXZQXPBAZ-OZDSWYPASA-N |

Isomerische SMILES |

CC(OC(=O)/C=C(\N)/C)COCC(OC(=O)/C=C(\N)/C)C |

Kanonische SMILES |

CC(COCC(C)OC(=O)C=C(C)N)OC(=O)C=C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves several steps. The synthetic routes typically include the reaction of specific starting materials under controlled conditions to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the production of various chemical products .

Wirkmechanismus

The mechanism of action of Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Oxybis(methyl-2,1-ethanediyl) bis(phenyloctadecanoate) (CAS No. 68966-76-7)

- Structure: Shares the oxybis(methylethane-diyl) ether backbone but substitutes 3-amino-2-butenoate with phenyloctadecanoate (a long-chain aromatic ester).

- Key Differences: Ester Group: Phenyloctadecanoate introduces hydrophobicity and steric bulk, contrasting with the smaller, polar 3-amino-2-butenoate.

- Reference : Registered on the same date as the target compound, suggesting analogous synthetic routes .

1,1'-Oxybis(4-chlorobenzene) (Diphenyl Ether Derivative)

- Structure : Aromatic ether with chlorine substituents (e.g., bis(4-chlorophenyl) ether).

- Key Differences: Backbone: Lacks ester and amino groups, reducing versatility in reactions like hydrolysis or metal coordination.

Functional Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains an N,O-bidentate directing group but replaces the ether-ester backbone with a benzamide.

- Key Differences: Reactivity: The amide group enhances stability against hydrolysis compared to esters, favoring use in metal-catalyzed C–H functionalization . Coordination Chemistry: Both compounds may act as ligands, but the target’s amino-ester could offer unique chelation modes.

3-Amino-2-butenoic Acid Derivatives

- Example: Methyl 3-amino-2-butenoate (unbranched ester).

- Key Differences :

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Oxybis(methylethane-1,2-diyl) 3-amino-2-butenoate, also known as Ethyl 3-amino-2-butenoate, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS Number : 7318-00-5

- Structure : The compound features an amino group attached to a butenoate structure, which is critical for its biological interactions.

Biological Activity Overview

Ethyl 3-amino-2-butenoate exhibits several biological activities that make it a candidate for further pharmacological exploration:

- Antitumor Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

The biological activity of Ethyl 3-amino-2-butenoate is largely attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell growth and survival.

- Receptor Modulation : It is hypothesized that the amino group can facilitate binding to neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Case Studies and Research Findings

Q & A

Q. How can researchers design studies to reconcile gaps between empirical observations and theoretical predictions?

- Methodological Answer : Adopt a quadripolar methodological model, balancing theoretical, epistemological, morphological, and technical poles. For example, use synchrotron X-ray diffraction (theoretical) alongside operando spectroscopy (technical) to resolve crystallographic vs. dynamic behavior discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.